molecular formula C14H20N2O2S2 B2953253 Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705873-13-7

Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2953253
CAS RN: 1705873-13-7
M. Wt: 312.45
InChI Key: XLMOQRGZDZOIAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are convergent one-pot processes where at least three substrates are sequentially combined to synthesize products . An example is the Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the morpholino group and the thiophene ring. These groups are common in many biologically active compounds and can contribute to the compound’s properties .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Morpholino compounds and thiophene derivatives have been synthesized for various applications, including the development of analgesics, imaging agents for Parkinson's disease, and antitumor activities. For instance, the synthesis of substituted phenylmethanones incorporating thiophene and morpholine components has been explored due to their pharmacological potentials. These methodologies involve multistep chemical reactions, including cyclication, alkylation, and condensation processes, showcasing the compound's versatility in synthetic chemistry (Binder et al., 1991), (Wang et al., 2017).

Biological Applications

The structural components of Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been implicated in various biological studies. Morpholino derivatives have been investigated for their antitumor properties, enzyme inhibitory activities, and potential as imaging agents. For example, compounds with morpholino and thiophene groups have shown distinct inhibition on the proliferation of cancer cell lines, suggesting their utility in antitumor research (Tang & Fu, 2018). Similarly, thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities, highlighting the potential for developing new therapeutic agents (Cetin et al., 2021).

Technological Applications

Morpholino and thiophene derivatives also find applications in material science and technology. For instance, copolymeric systems incorporating morpholino units have been studied as photoinitiators for UV-curable coatings, demonstrating the compound's relevance in industrial applications (Angiolini et al., 1997). Moreover, morpholine derivatives have been explored for their role in kinetic studies, emphasizing their significance in chemical research (Casado et al., 1984).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Multicomponent reactions (MCRs) are gaining attention in various fields of science and technology, but mainly in both pharmacochemical and pharmaceutical industries . Therefore, compounds like “Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” could be of interest in these areas.

Mechanism of Action

Target of Action

Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound with potential pharmaceutical applications . The primary targets of this compound are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes play crucial roles in lipid metabolism and signaling, with MGL responsible for the hydrolysis of monoacylglycerols into glycerol and fatty acids, and FAAH involved in the breakdown of fatty acid amides.

Mode of Action

The compound interacts with its targets (MGL and FAAH) by inhibiting their enzymatic activity . This inhibition alters the normal metabolic pathways of lipids and fatty acid amides, leading to changes in cellular signaling and function.

properties

IUPAC Name

morpholin-4-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c17-14(16-5-8-18-9-6-16)15-4-3-13(20-11-7-15)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMOQRGZDZOIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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